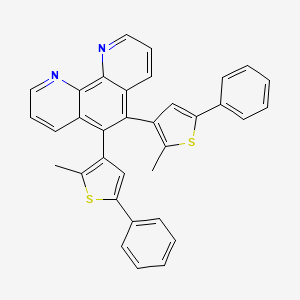
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of thiophene and phenanthroline moieties, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiophene Derivatives: The initial step involves the synthesis of 2-methyl-5-phenylthiophene through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Coupling with Phenanthroline: The thiophene derivatives are then coupled with 1,10-phenanthroline using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under specific reaction conditions (e.g., temperature, solvent, and catalyst concentration).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents (e.g., dichloromethane, toluene).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline involves its interaction with molecular targets, such as metal ions and DNA. The compound can form stable complexes with metal ions, which can modulate their electronic properties and enhance their reactivity. Additionally, its planar structure allows it to intercalate into DNA, disrupting the double helix and inhibiting essential biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Another heterocyclic compound used as a ligand in coordination chemistry.
1,10-Phenanthroline: A parent compound of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline, widely used in analytical chemistry.
Thiophene Derivatives: Compounds containing thiophene rings, used in organic electronics and materials science.
Uniqueness
This compound is unique due to its combination of thiophene and phenanthroline moieties, which confer distinct electronic and photophysical properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
922717-09-7 |
|---|---|
Molekularformel |
C34H24N2S2 |
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
5,6-bis(2-methyl-5-phenylthiophen-3-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C34H24N2S2/c1-21-27(19-29(37-21)23-11-5-3-6-12-23)31-25-15-9-17-35-33(25)34-26(16-10-18-36-34)32(31)28-20-30(38-22(28)2)24-13-7-4-8-14-24/h3-20H,1-2H3 |
InChI-Schlüssel |
KBYAMUFOWDPVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C4C=CC=NC4=C5C(=C3C6=C(SC(=C6)C7=CC=CC=C7)C)C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


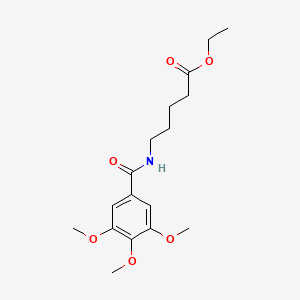
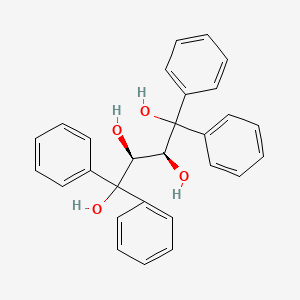
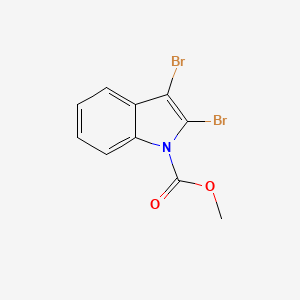
![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)
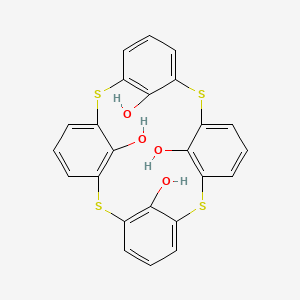
![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one](/img/structure/B14181063.png)
![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)
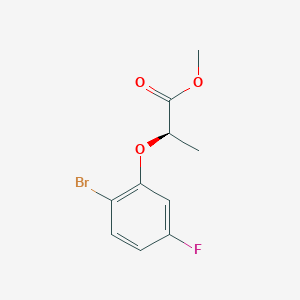
![5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14181082.png)
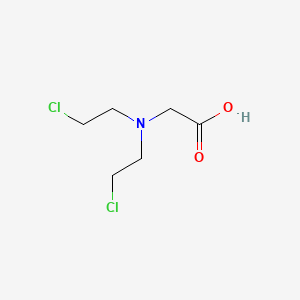
![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)
![3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole](/img/structure/B14181098.png)
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)
